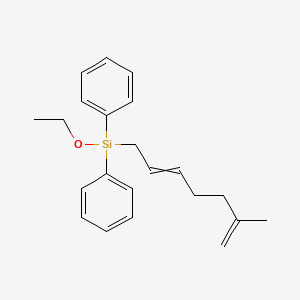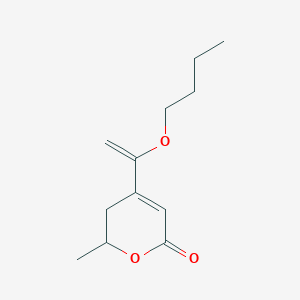
Acetic acid--4-(hydroxymethyl)cyclohexyl acetate (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid–4-(hydroxymethyl)cyclohexyl acetate (1/1) is a chemical compound that combines the properties of acetic acid and cyclohexyl acetate This compound is of interest due to its unique structure, which includes both an acetic acid moiety and a cyclohexyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid–4-(hydroxymethyl)cyclohexyl acetate (1/1) typically involves the esterification of cyclohexene with acetic acid. This reaction can be carried out using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of acetic acid–4-(hydroxymethyl)cyclohexyl acetate (1/1) can be optimized using reactive distillation techniques. This method involves the use of a side-reactor column configuration, which includes a vacuum column coupled with atmospheric side reactors. This setup helps overcome thermodynamic restrictions and improves the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: Acetic acid–4-(hydroxymethyl)cyclohexyl acetate (1/1) can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or alcohols under acidic or basic
Properties
CAS No. |
501923-01-9 |
|---|---|
Molecular Formula |
C11H20O5 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
acetic acid;[4-(hydroxymethyl)cyclohexyl] acetate |
InChI |
InChI=1S/C9H16O3.C2H4O2/c1-7(11)12-9-4-2-8(6-10)3-5-9;1-2(3)4/h8-10H,2-6H2,1H3;1H3,(H,3,4) |
InChI Key |
VPPFEZNABKFCPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)OC1CCC(CC1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B12590886.png)





![N-[3-(Anilinomethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12590921.png)

![Hydroxy[3-(propan-2-yl)phenyl]acetonitrile](/img/structure/B12590935.png)


![4-[2-(4-Nitrophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one](/img/structure/B12590961.png)
